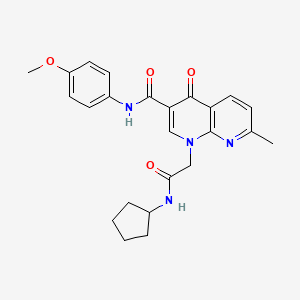

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

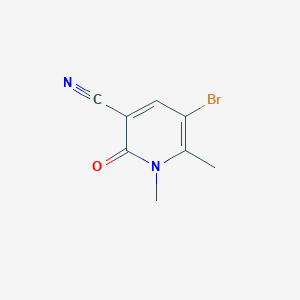

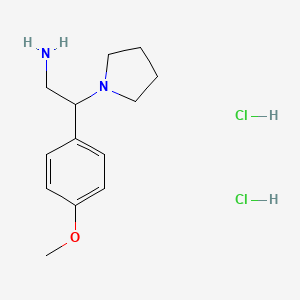

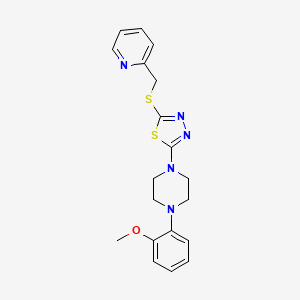

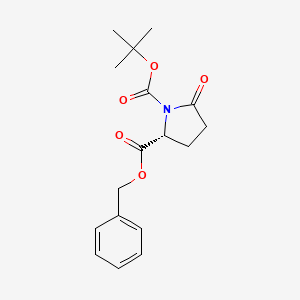

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various formats such as line-angle diagrams, ball-and-stick models, and space-filling models.

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, with each step involving different reactants and conditions.Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanisms of these reactions.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity. Techniques such as thermal analysis, solubility testing, and stability testing can be used.Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. These compounds, including a range of 2-substituents, have shown remarkable diversity in their effectiveness, with some having IC50 values less than 10 nM. This synthesis extends previous reactions leading to these compounds, highlighting their potential in cancer research and therapy (Deady et al., 2005).

Novel Heterocyclic Systems

Another study focused on the transformation of aminonaphthyridinones into novel heterocyclic systems. Specifically, the reaction involving Hofmann rearrangement led to the creation of unique compounds with pyrrole-type reactivity. This research not only contributes to the field of organic chemistry but also opens new pathways for the development of compounds with potential biological applications (Deady & Devine, 2006).

Structural and Pharmacokinetic Studies

Investigations into the structural and pharmacokinetic aspects of benzonaphthyridine anti-cancer agents have provided insights into their antitumor activity and tissue retention properties. These studies help in understanding the relationship between the chemical structure of these compounds and their biological effectiveness, offering crucial information for the development of more effective anticancer drugs (Lukka et al., 2012).

Anti-inflammatory and Anticancer Potential

Research into naphthyridine derivatives has also explored their anti-inflammatory and anticancer potentials. Compounds have been identified that not only exhibit high cytotoxicity against cancer cell lines but also inhibit the secretion of pro-inflammatory cytokines. Such findings suggest the dual therapeutic potential of these compounds, making them valuable candidates for further development in drug discovery (Madaan et al., 2013).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be done to better understand its properties and behavior.

Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some of this information may not be available.

properties

IUPAC Name |

1-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-15-7-12-19-22(30)20(24(31)27-17-8-10-18(32-2)11-9-17)13-28(23(19)25-15)14-21(29)26-16-5-3-4-6-16/h7-13,16H,3-6,14H2,1-2H3,(H,26,29)(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCYRBSAWJJYRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)

![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)